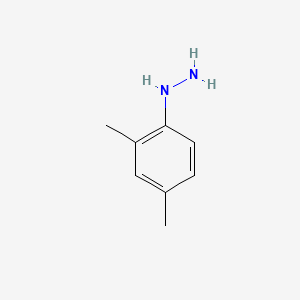
9H-xanthene-9-carboxamide
概要
説明
9H-xanthene-9-carboxamide is a chemical compound with the linear formula C14H11NO2 . It is a derivative of xanthene , a special class of oxygen-incorporating tricyclic compounds .
Synthesis Analysis
An efficient synthesis of this compound has been reported in the literature . The synthesis routes of this compound with experiment details and outcomes are also available.Molecular Structure Analysis
The molecular structure of this compound is characterized by a nonplanar conformation about the pyran ring . The molecular formula is C14H11NO2, and the molecular weight is 225.24 g/mol .Physical and Chemical Properties Analysis
This compound has a molecular weight of 225.24 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 225.078978594 g/mol .科学的研究の応用
Computational Study on Energetics and Reactivity
A computational study of xanthene derivatives, including 9H-xanthene-9-carboxamide, revealed insights into their molecular structures, electrostatic potential energy maps, and electronic properties. This research contributes to understanding the energetics and reactivity of these compounds (Freitas, Gomes, & Ribeiro da Silva, 2013).
Xanthenes in Medicinal Chemistry
Xanthenes, including this compound, have been explored for their diverse biological applications. The presence of different substituents, such as carboxamide, significantly affects their physical, chemical, and biological properties. This review delves into the synthetic methodologies for xanthenes and their biological activities, including neuroprotective, antitumor, and antimicrobial effects (Maia et al., 2020).
Antiallergic Activity
Research on 9H-xanthen-9-one-2-carboxylic acids, closely related to this compound, demonstrated antiallergic activity. This study evaluated the correlation between substituent size and antiallergic effects in a series of xanthene derivatives (Bristol et al., 1978).
Lipophilicity Studies
Lipophilicity of 9H-xanthene derivatives, including those with carboxamide groups, was examined through high-performance liquid chromatography. This study highlights the importance of these compounds' lipophilicity in various applications (Tsantili-Kakoulidou et al., 1993).
Synthesis of Novel Derivatives
Innovative synthesis methodologies for 9H-xanthene derivatives, including carboxaldehydes and carboxamides, have been developed. These methods contribute to the efficient production of xanthene-based compounds for various applications (Prashad, Lu, & Repic, 2004).
Structure-Activity Relationships in Medicine
The structure-activity relationships of xanthene carboxamide derivatives were explored, particularly their binding affinity andantagonist activity on the CCR1 receptor. This study is significant for understanding the potential medicinal applications of xanthene derivatives (Naya et al., 2003).
Synthesis of Bidentate Heterocyclic Nucleophiles
A study demonstrated the substitution of 9H-xanthen-9-ol with various nucleophilic reagents, including carboxamides. This research contributes to the synthesis of xanthene derivatives with potential applications in various fields (Eshghi et al., 2012).
Polyamides Containing Xanthene Units
Research into the synthesis of novel polyamides containing xanthene units revealed potential applications in material science. These polyamides exhibited unique properties like high thermal stability and solubility in polar solvents (Guo et al., 2015).
Electrochemical Dehydrogenative Cross-Coupling
A study on the electrochemical dehydrogenative cross-coupling of xanthenes, including carboxamide derivatives, with ketones opened new avenues in pharmaceutical chemistry. This method is notable for its atom economy and functional group tolerance (Yang et al., 2020).
Polyamide/Fe3O4 Nanocomposites
Research into polyamide/Fe3O4 nanocomposites containing 9H-xanthene revealed their magnetic properties and thermal stability, suggesting potential applications in material sciences (Moghanian, Mobinikhaledi, & Monjezi, 2015).
Organosoluble Polyamides with Xanthene Groups
A study on the synthesis of novel aromatic polyamides containing xanthene cardo groups highlighted their promising properties, including high glass transition temperatures and solubility in polar solvents. This research contributes to advancements in polymer science (Sheng et al., 2009).
作用機序
Target of Action
Xanthone derivatives, a class of compounds to which 9h-xanthene-9-carboxamide belongs, are known to exhibit a wide range of biological activities . These activities suggest that this compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cellular processes .
Mode of Action
It is known that xanthone derivatives can interact with their targets in various ways, such as by inhibiting enzymatic activity or modulating receptor signaling . The exact nature of this compound’s interaction with its targets would depend on the specific molecular structure of the compound and the nature of the target .
Biochemical Pathways
Given the diverse biological activities of xanthone derivatives, it is likely that this compound could influence multiple pathways . These could include pathways related to cell growth and proliferation, inflammation, and other cellular processes .
Pharmacokinetics
The impact of these properties on the bioavailability of this compound is therefore unclear .
Result of Action
Based on the known activities of xanthone derivatives, it is possible that this compound could have effects such as modulating cell growth, influencing inflammatory responses, or other cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of this compound .
Safety and Hazards
生化学分析
Biochemical Properties
9H-xanthene-9-carboxamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various enzymes, including oxidoreductases and transferases, which are crucial for cellular metabolism. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby influencing their catalytic activity. Additionally, this compound can form complexes with proteins, affecting their structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. By modulating the activity of key signaling molecules, this compound can alter gene expression and cellular metabolism. For instance, it has been reported to enhance the expression of antioxidant genes, thereby providing a protective effect against oxidative damage . Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and fluxes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, thereby influencing their function. For example, this compound has been shown to inhibit the activity of certain oxidoreductases, leading to a decrease in oxidative stress . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Studies have shown that this compound remains stable under controlled conditions, but prolonged exposure to light and heat can result in degradation . Long-term effects of this compound on cellular function have also been studied, with findings indicating that continuous exposure can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the beneficial effects of this compound are outweighed by its toxicity at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to participate in redox reactions, where it acts as a substrate for oxidoreductases . Additionally, this compound can influence metabolic fluxes by modulating the activity of key metabolic enzymes. This can lead to changes in the levels of metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, this compound can be transported to various cellular compartments, where it exerts its effects . The localization and accumulation of this compound can be influenced by its interactions with binding proteins, which can facilitate its transport to specific sites within the cell.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The targeting of this compound to specific compartments is often mediated by targeting signals and post-translational modifications. These modifications can direct this compound to specific organelles, where it can interact with target biomolecules and exert its effects.
特性
IUPAC Name |
9H-xanthene-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-14(16)13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)13/h1-8,13H,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDLKOCAEPRSPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352392 | |
| Record name | 9H-xanthene-9-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671463 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5813-90-1 | |
| Record name | 9H-Xanthene-9-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5813-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-xanthene-9-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5813-90-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes xanthene-9-carboxamide a promising compound for inflammatory diseases?
A1: Xanthene-9-carboxamide and its derivatives have demonstrated high affinity for both human and murine CCR1 receptors. [, ] This is significant because CCR1, a chemokine receptor, plays a crucial role in inflammatory responses. By blocking CCR1, xanthene-9-carboxamide has the potential to disrupt the signaling cascade that leads to inflammation, making it a promising candidate for developing new treatments for inflammatory diseases.
Q2: How do researchers envision using xanthene-9-carboxamide beyond its therapeutic potential?
A2: Beyond its potential as a therapeutic agent, xanthene-9-carboxamide, particularly derivative 2q-1, is recognized as a valuable tool compound. [] Its ability to effectively antagonize both human and murine CCR1 receptors makes it useful in preclinical studies using animal models. Researchers can utilize 2q-1 to investigate the specific roles of CCR1 in the development and progression of inflammatory diseases, potentially uncovering new therapeutic targets.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



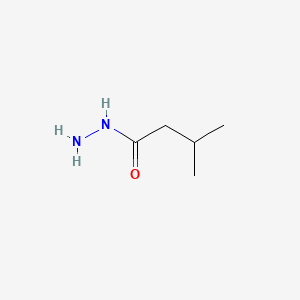

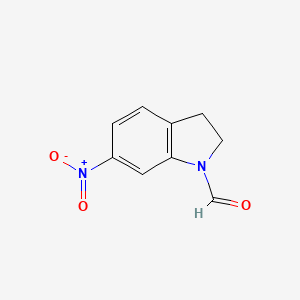
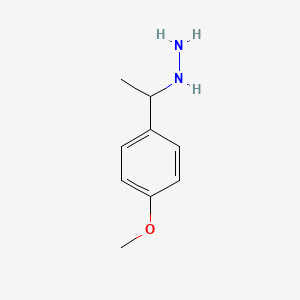
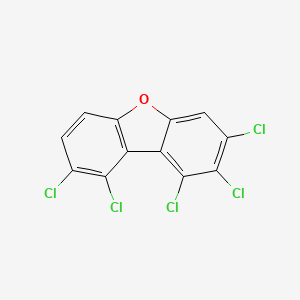
![2-[(4-Anilinoanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1361406.png)


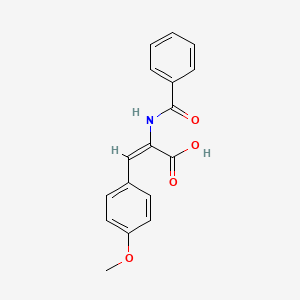
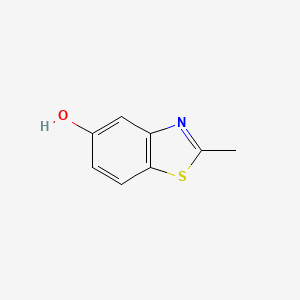
![4-Methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one](/img/structure/B1361420.png)
